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A Novel Voltage-Gated Porin in the Outer Membrane
of Escherichia coli
Triplin is a recently discovered pore-forming protein located in the outer membrane of the

Gram-negative bacterium Escherichia coli.[1] Unlike well-characterized porins, Triplin exhibits

a remarkably steep voltage dependence, a feature more commonly associated with eukaryotic

neuronal channels.[2][3] This unique characteristic, along with its complex gating mechanism,

suggests that Triplin may belong to a previously unidentified family of pore-forming proteins.[1]

Functionally, Triplin forms a trimeric complex of pores that regulate the passage of ions and

small molecules across the outer membrane, with its activity being intricately controlled by the

transmembrane voltage.[1][2]

Core Functional Characteristics
The primary function of Triplin is to form channels through the outer bacterial membrane.[1]

Each Triplin complex consists of three individual pores that share nearly identical single-

channel conductance and ion selectivity.[1] A defining feature of Triplin is its profound voltage-

dependent gating, where the application of a specific voltage can transition the pores between

open and closed states.[1][4] This gating is not only steep but also exhibits a high degree of

inter-subunit cooperativity, meaning the state of one pore influences the gating of the others in

a sequential manner.[2][3]
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The current model for Triplin's function proposes a unique structural arrangement where one

of the three pore-forming subunits is oriented in the opposite direction to the other two.[1][4]

Each subunit possesses a positively charged "voltage sensor," and the translocation of this

sensor across the membrane in response to voltage changes is believed to be the mechanism

of pore closure.[2][4]

Quantitative Data
The biophysical properties of Triplin have been characterized through single-channel

electrophysiological recordings. The following tables summarize the key quantitative data.

Parameter Value Ion Conditions Reference

Single-Pore

Conductance
~1.3 nS 1.0 M KCl [2]

Ion Selectivity

(PK+/PCl-)

Weakly cation-

selective
1.0 M KCl [2]

Table 1: Single-Channel Conductance and Ion Selectivity of Triplin.

Gating Parameter Value Conditions Reference

Effective Gating

Charge

~14 elementary

charges

Estimated from

Boltzmann distribution

fitting

[1][2]

Pore 1 Closing

Voltage

Positive potentials

(e.g., > +70 mV)
1.0 M KCl, pH 7.8 [1][2][3]

Pore 2 Closing

Voltage
Negative potentials

Following Pore 1

closure
[1][2]

Pore 3 Closing

Voltage
Positive potentials

Following Pore 2

closure
[2]

Table 2: Voltage-Gating Parameters of Triplin.
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Experimental Protocols
Isolation and Purification of a Novel Porin from E. coli
(Generalized Protocol)
A specific, detailed purification protocol for Triplin has not been published. However, the

following is a generalized methodology for the isolation of novel porins from E. coli, based on

established techniques for similar outer membrane proteins.

Cell Culture and Harvest:

Grow E. coli cells expressing the porin of interest in a suitable rich medium (e.g., Luria-

Bertani broth) to the desired cell density (e.g., late exponential or early stationary phase).

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

Cell Lysis and Membrane Fractionation:

Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase.

Lyse the cells using a French press or sonication.

Separate the inner and outer membranes by sucrose density gradient centrifugation. The

outer membrane fraction is typically denser and will sediment at a higher sucrose

concentration.

Solubilization of Outer Membrane Proteins:

Resuspend the isolated outer membrane fraction in a buffer containing a detergent (e.g.,

Triton X-100, LDAO, or SDS) to solubilize the membrane proteins.

Chromatographic Purification:

Apply the solubilized protein mixture to an ion-exchange chromatography column (anion or

cation exchange, depending on the protein's pI).
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Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl).

Collect fractions and analyze them by SDS-PAGE to identify those containing the porin of

interest.

For further purification, fractions containing the porin can be subjected to size-exclusion

chromatography to separate proteins based on their molecular weight.

Purity Assessment:

Assess the purity of the final protein preparation by SDS-PAGE and Coomassie blue

staining or silver staining.

Confirm the identity of the purified protein by Western blotting using specific antibodies or

by mass spectrometry.

Reconstitution of Triplin in Planar Lipid Bilayers
This protocol is based on the methods described for the electrophysiological characterization of

Triplin.[2]

Lipid Monolayer Formation:

Prepare a solution of phospholipids (e.g., a mixture of phosphatidylcholine and

phosphatidylethanolamine) in an organic solvent (e.g., n-decane).

Create a planar lipid bilayer across a small aperture (e.g., 100-200 µm) in a hydrophobic

partition separating two aqueous compartments (cis and trans). This can be achieved by

painting the lipid solution across the aperture or by the Montal-Mueller technique.

Protein Insertion:

Add a small amount of the purified Triplin protein solution to the aqueous solution on one

side of the bilayer (the cis side).

The hydrophobic exterior of the Triplin trimer will facilitate its spontaneous insertion into

the lipid bilayer.
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Confirmation of Insertion:

Monitor the electrical conductance of the membrane. The insertion of a single Triplin
channel will result in a stepwise increase in conductance.

Electrophysiological Recording of Single Triplin
Channels
The following protocol is derived from the experimental setups used in the characterization of

Triplin.[1][2]

Experimental Setup:

Use a planar lipid bilayer apparatus with two chambers (cis and trans) filled with an

electrolyte solution (e.g., 1.0 M KCl, 10 mM HEPES, pH 7.4).

Connect the two chambers with Ag/AgCl electrodes to a patch-clamp amplifier to control

the transmembrane voltage and measure the ionic current.

Data Acquisition:

Apply a defined voltage protocol to the membrane (e.g., voltage steps, ramps, or triangular

waves) to study the voltage-dependent gating of the Triplin channel.

Record the resulting ionic current at a high sampling rate (e.g., 10 kHz) and filter it at an

appropriate frequency (e.g., 1-2 kHz).

Single-Channel Analysis:

Analyze the recorded current traces to determine the single-channel conductance, open

and closed state lifetimes, and open probability as a function of voltage.

The single-channel conductance is calculated from the current amplitude at a given

voltage using Ohm's law.

The voltage dependence of the open probability can be fitted with a Boltzmann function to

estimate the effective gating charge.
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Signaling Pathways and Logical Relationships
Currently, there is no evidence of Triplin being part of a larger signaling cascade in the

traditional sense. Its function appears to be directly regulated by the transmembrane potential.

The most critical logical relationship is the cooperative and sequential gating of its three pores.

Triplin States

Voltage Stimulus

All Pores Open
(Initial State)

Positive Voltage
(> +70 mV)

Pore 1 Closed Voltage Removal

Negative Voltage

Pore 1 & 2 Closed
Voltage Reversal

Positive Voltage

All Pores Closed Voltage Reversal

Closure of Pore 1

Closure of Pore 2

Closure of Pore 3

Click to download full resolution via product page

Caption: Sequential and cooperative voltage-gating of Triplin's three pores.

This diagram illustrates the ordered and cooperative nature of Triplin's gating mechanism. The

closure of Pore 1 is a prerequisite for the voltage-dependent closure of Pore 2, which in turn

must close before Pore 3 can be gated. This sequential process highlights the intricate

allosteric regulation within the Triplin trimer.
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Conclusion
Triplin represents a novel class of porin in E. coli, distinguished by its steep voltage-dependent

gating and complex cooperative behavior. Its function as a regulated channel in the outer

membrane suggests a role in controlling the influx and efflux of small molecules in response to

changes in the cellular electrical potential. The unique properties of Triplin make it a

compelling subject for further research into bacterial physiology and a potential target for the

development of new antimicrobial agents. The detailed understanding of its gating mechanism

and biophysical characteristics provides a solid foundation for future investigations into its

precise physiological role and its interactions with other cellular components.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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